Flusilazole

Descripción

Propiedades

IUPAC Name |

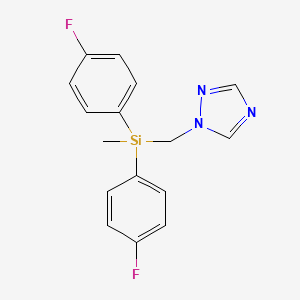

bis(4-fluorophenyl)-methyl-(1,2,4-triazol-1-ylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3Si/c1-22(12-21-11-19-10-20-21,15-6-2-13(17)3-7-15)16-8-4-14(18)5-9-16/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUGOMFVDPBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CN1C=NC=N1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024235 | |

| Record name | Flusilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85509-19-9 | |

| Record name | Flusilazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85509-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flusilazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085509199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flusilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole, 1-[[bis(4-fluorophenyl)methylsilyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUSILAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3WG2VVD87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 °C | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Synthesis via Chlorosilane Intermediate

The most widely documented route for Flusilazole synthesis involves the reaction of a chlorosilane precursor with 1H-1,2,4-triazole. The process begins with the preparation of bis(4-fluorophenyl)methylchlorosilane, a key intermediate. This compound is synthesized by reacting methyltrichlorosilane with two equivalents of 4-fluorophenylmagnesium bromide in an anhydrous ether solvent under inert conditions. The Grignard reagent selectively substitutes two chlorine atoms on the silicon center, yielding the bis(4-fluorophenyl)methylchlorosilane intermediate.

Subsequent nucleophilic substitution replaces the remaining chlorine atom with the triazole moiety. In this step, 1H-1,2,4-triazole is deprotonated using a base such as sodium hydride, generating the triazolide anion, which attacks the electrophilic silicon center. The reaction is typically conducted in tetrahydrofuran (THF) at reflux temperatures (60–70°C) for 12–24 hours. The mechanism proceeds via an SN2-type pathway, facilitated by the polarizable silicon-chlorine bond.

Critical Parameters:

- Molar Ratio: A 1:1.2 ratio of chlorosilane to triazole ensures complete conversion.

- Solvent: THF or dimethylformamide (DMF) optimizes nucleophilicity.

- Temperature: Elevated temperatures (60–70°C) accelerate reaction kinetics.

Post-reaction, the crude product is purified via vacuum distillation or column chromatography, yielding this compound with a purity exceeding 95%.

Alternative Route Using Hydrosilylation

An alternative method employs hydrosilylation to construct the silicon-carbon framework. This approach starts with bis(4-fluorophenyl)methylsilane, which undergoes hydrosilylation with propargyltriazole in the presence of a platinum catalyst (e.g., Karstedt’s catalyst). The reaction proceeds via anti-Markovnikov addition, forming the silicon-carbon bond between the silane and the alkyne.

Advantages:

- Selectivity: Hydrosilylation offers regioselective control.

- Mild Conditions: Reactions occur at room temperature, reducing energy input.

However, this method requires stringent moisture-free conditions and specialized catalysts, increasing production costs.

Mechanistic Insights into Silicon-Triazole Bond Formation

The formation of the silicon-triazole bond is pivotal to this compound’s synthesis. Kinetic studies using laser flash photolysis reveal that the reaction between chlorosilanes and triazole follows second-order kinetics, with rate constants (k) ranging from 10^−3 to 10^−2 M^−1s^−1 depending on solvent polarity. Density functional theory (DFT) calculations suggest a transition state where the triazole nitrogen lone pair attacks the silicon center, concomitant with chloride departure.

Key Observations:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the transition state, enhancing reaction rates.

- Steric Hindrance: Bulky substituents on silicon decelerate the reaction, underscoring the importance of methyl groups in this compound’s structure.

Purification and Characterization

Post-synthesis purification is critical to remove unreacted triazole and silane byproducts. Liquid-liquid extraction using hexane/acetone mixtures isolates this compound from polar impurities. Final purification via recrystallization from ethanol-water systems yields crystalline this compound with >98% purity.

Characterization Data:

- ^1H NMR (CDCl₃): δ 7.45 (m, 8H, Ar-F), 4.20 (s, 2H, CH₂), 0.65 (s, 3H, Si-CH₃).

- IR (KBr): 1250 cm⁻¹ (Si-C), 1100 cm⁻¹ (Si-O-Si), 1500 cm⁻¹ (C-F).

Data Tables

Table 1: Comparison of this compound Synthesis Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorosilane Route | Bis(4-FPh)MeSiCl, 1H-1,2,4-triazole | THF, 70°C, 24h | 75–80 | 95–98 |

| Hydrosilylation | Bis(4-FPh)MeSiH, Propargyltriazole | Pt catalyst, RT, 12h | 65–70 | 90–92 |

Table 2: Spectral Data for this compound

| Technique | Key Signals | Assignment |

|---|---|---|

| ^1H NMR | δ 7.45 (m), 4.20 (s), 0.65 (s) | Aromatic, CH₂, Si-CH₃ |

| IR | 1250, 1100, 1500 cm⁻¹ | Si-C, Si-O-Si, C-F |

Análisis De Reacciones Químicas

Tipos de reacciones: Flusilazole experimenta varias reacciones químicas, incluyendo oxidación y sustitución. Reacciona con radicales sulfato e hidroxilo, lo que lleva a la ruptura entre el silicio y el anillo de triazol .

Reactivos y condiciones comunes:

Oxidación: Implica el uso de radicales sulfato e hidroxilo.

Sustitución: Generalmente implica el uso de nucleófilos que pueden atacar el átomo de silicio.

Principales productos formados: Los principales productos de degradación del this compound incluyen bis(4-fluorofenil)-hidroxi-metilsilano y ácido silícico .

Aplicaciones Científicas De Investigación

Agricultural Applications

Flusilazole is predominantly used in agriculture due to its effectiveness against a wide range of fungal pathogens. It is applied to various crops, including:

- Cereals : Effective against diseases such as wheat rust and leaf spot.

- Fruits : Used on pome fruits (e.g., apples, pears), stone fruits (e.g., peaches, nectarines), and grapes.

- Vegetables : Applied to crops like cucumbers and bananas.

Efficacy and Residue Studies

Research indicates that this compound is rapidly absorbed and metabolized in plants, with studies showing minimal residue levels in harvested produce. For instance, trials conducted by the Food and Agriculture Organization (FAO) demonstrated that this compound residues in treated fruits were well below maximum residue limits (MRLs) set by regulatory bodies .

Pharmacological Research

Recent studies have explored the pharmacological effects of this compound beyond its fungicidal properties. Notably, research has indicated that high concentrations of this compound can induce cytotoxicity in neuronal cells. A study using SH-SY5Y neuroblastoma cells revealed that this compound exposure led to significant reductions in cell viability and inhibited neurite growth, suggesting potential neurotoxic effects at elevated doses .

Environmental Impact

This compound's environmental impact has been a subject of investigation due to its potential effects on non-target organisms. Studies have shown that while this compound is effective in controlling fungal diseases, its runoff can lead to contamination of water bodies. The degradation products of this compound have been studied for their ecological effects, indicating a need for careful management to mitigate environmental risks .

Case Studies

- Neurotoxicity Investigation : A recent study highlighted the neurotoxic potential of this compound at high concentrations. Researchers treated differentiated SH-SY5Y cells with varying concentrations of this compound and observed significant cytotoxic effects, raising concerns about its safety profile when exposure occurs at elevated levels .

- Residue Analysis in Agriculture : Field trials assessing this compound's residue levels on various crops demonstrated that proper application techniques could minimize residues in food products. The studies emphasized the importance of adhering to recommended application rates to ensure food safety while maximizing pest control efficacy .

Mecanismo De Acción

Flusilazole funciona como un inhibidor de la desmetilación de esteroles. Inhibe la enzima lanosterol 14-α-demetilaza, que es crucial para la biosíntesis del ergosterol, un componente esencial de las membranas celulares de los hongos . Al interrumpir la síntesis de ergosterol, this compound inhibe eficazmente el crecimiento y la proliferación de los hongos .

Compuestos similares:

Tebuconazol: Otro fungicida triazol que inhibe la desmetilación de esteroles.

Propiconazol: Modo de acción similar pero difiere en su estructura química y espectro de actividad.

Miclobutanil: También es un fungicida triazol con un mecanismo de acción similar.

Singularidad de this compound: This compound es único debido a su estructura organosilícica, que confiere propiedades fisicoquímicas específicas que mejoran su eficacia y estabilidad en comparación con otros fungicidas triazol .

Al comprender los aspectos detallados de this compound, los investigadores y los profesionales de la industria pueden utilizar mejor este compuesto en diversas aplicaciones, asegurando su uso eficaz y seguro.

Comparación Con Compuestos Similares

Chemical and Structural Properties

Flusilazole belongs to the triazole fungicide class, sharing a 1,2,4-triazole core with compounds like tebuconazole, triadimefon, and propiconazole . However, its unique organosilicon structure (bis(4-fluorophenyl)methylsilyl group) distinguishes it from others, enhancing lipophilicity and binding affinity to fungal targets .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₆H₁₅F₂N₃Si | 315.4 | Bis(4-fluorophenyl)methylsilyl group |

| Tebuconazole | C₁₆H₂₂ClN₃O | 307.8 | Tert-butyl group, chlorophenyl moiety |

| Propiconazole | C₁₅H₁₇Cl₂N₃O₂ | 342.2 | Dichlorophenyl, propyl side chain |

| Triadimefon | C₁₄H₁₆ClN₃O₂ | 293.8 | Chlorophenyl, methyl group |

Efficacy and Binding Affinity

This compound exhibits superior binding specificity in host-guest fluorescence assays. In studies using the supramolecular complex ThT@tQ[14], this compound caused a chemical shift change (Δδ = 0.05) at a 1:1:2 (tQ[14]-ThT-flusilazole) ratio, significantly larger than shifts induced by azaconazole or tebuconazole . This indicates stronger interactions with fungal enzyme targets. Additionally, this compound demonstrated a lower detection limit (LOD = 1.27 × 10⁻⁸ mol/L) in fluorometric assays, highlighting its sensitivity and selectivity .

Table 2: Detection Limits of Triazole Fungicides

| Compound | Limit of Detection (mol/L) | Linear Range (mol/L) |

|---|---|---|

| This compound | 1.27 × 10⁻⁸ | 0.0–1.0 × 10⁻⁶ |

| Azaconazole | 3.50 × 10⁻⁸ | 0.0–1.2 × 10⁻⁶ |

| Tebuconazole | 2.80 × 10⁻⁸ | 0.0–1.5 × 10⁻⁶ |

Agricultural Performance

In pear orchards, this compound (100 mL·L⁻¹) increased calyx abscission rates to 91.25% without compromising fruit quality, whereas PP333 (a growth regulator) caused elevated stone cell content (1.52%) and fruit hardness (6.34 kg·cm⁻²) . This compound’s environmental persistence in strawberries (half-life = 9.9–11.5 days) is longer than imidacloprid (6.3 days), suggesting careful residue management is required .

Metabolic and Toxicological Profiles

This compound is rapidly metabolized in mammals into polar compounds like IN-F7321 (silanol) and IN-H7169 (glucuronide), with >90% excreted via urine . The FAO classifies this compound as Schedule 6 (moderate toxicity), similar to flutriafol and fluxapyroxad, but less toxic than this compound’s earlier formulations, which were withdrawn due to stricter safety standards .

Regulatory and Market Status

This compound remains a key triazole fungicide with a market presence alongside epoxiconazole and prothioconazole . The FAO has adopted updated specifications for its EC and EW formulations, whereas triadimenol and paclobutrazol face stricter regulatory scrutiny due to environmental concerns .

Table 3: Regulatory Status of Selected Triazole Fungicides

| Compound | FAO Adoption Status | Key Restrictions |

|---|---|---|

| This compound | Adopted (EC, EW) | Moderate toxicity (Schedule 6) |

| Triadimenol | Withdrawn | High bioaccumulation potential |

| Paclobutrazol | Restricted use | Prolonged soil persistence |

Actividad Biológica

Flusilazole is a broad-spectrum organosilicon triazole fungicide primarily used in agriculture to protect crops such as cereals and orchard fruits. Its biological activity is characterized by its mechanism of action, toxicity profiles, and effects on various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound inhibits the enzyme lanosterol 14-alpha-demethylase (CYP51), which is crucial for sterol biosynthesis in fungi. This inhibition leads to a decrease in ergosterol production, a vital component of fungal cell membranes, ultimately resulting in fungal cell death. However, CYP51 also exists in mammals, raising concerns about potential toxicity to human cells.

Cytotoxicity and Neurotoxicity

Recent studies have highlighted the cytotoxic effects of this compound on neuronal cells. A study conducted on SH-SY5Y neuroblastoma cells demonstrated that this compound exposure resulted in significant decreases in cell viability and neurite lengths at higher concentrations (100 µM and 200 µM) . The morphological changes observed included characteristics of apoptotic cell death, indicating that this compound can induce neurotoxicity.

Key Findings:

- Cell Viability: Significant reductions were noted at concentrations of 100 µM and 200 µM.

- Neurite Length: A marked decrease was observed in neurite lengths at higher concentrations.

- Apoptosis Indicators: Increased incidence of apoptotic features was documented.

Pharmacokinetics

This compound is rapidly absorbed and extensively metabolized in mammals. In studies involving rats, approximately 90% of administered this compound was excreted within 96 hours, with minimal retention in tissues . The compound demonstrated low bioaccumulation potential, with less than 1% remaining in tissues after administration.

Table 1: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Excretion Half-life | ~34 hours |

| Total Excretion (48h) | 90% |

| Tissue Residue | <1% |

Toxicological Profile

Toxicological assessments have shown that this compound does not exhibit genotoxic potential under tested conditions . However, it has been associated with endocrine disruption mechanisms, particularly affecting testosterone and estradiol biosynthesis. This disruption may lead to reproductive toxicity and potential tumorigenic effects in Leydig cells .

Case Study: Reproductive Toxicity

In a long-term study involving rats fed varying doses of this compound, no significant treatment-related effects were observed at lower doses. However, at higher doses (375 ppm), changes indicative of reproductive toxicity were noted .

Environmental Impact

This compound's environmental persistence and its effects on non-target organisms have been subjects of concern. Studies indicate that while it effectively controls fungal pathogens, its impact on beneficial microorganisms and potential bioaccumulation in the ecosystem remains an area requiring further investigation .

Q & A

Q. Q1. What are the primary biochemical mechanisms of flusilazole against fungal pathogens, and how can these be experimentally validated?

Answer: this compound inhibits fungal sterol biosynthesis by targeting the CYP51 (lanosterol 14α-demethylase) enzyme, disrupting membrane integrity. To validate this:

- Use in vitro enzyme inhibition assays with purified CYP51 and measure ergosterol depletion via HPLC .

- Conduct in planta studies (e.g., cucumber powdery mildew trials) to correlate reduced disease severity with peroxidase and polyphenol oxidase activity changes, as demonstrated in controlled greenhouse experiments (Table 1, ).

- Compare treated vs. untreated fungal cultures using TEM to visualize membrane damage.

Q. Q2. What standardized protocols exist for assessing this compound’s acute toxicity in non-target organisms?

Answer:

- Follow OECD/EPA guidelines for acute toxicity testing:

- Aquatic organisms: Use Daphnia magna or zebrafish embryos, reporting LC50 values under static conditions (refer to GHS Classification in Safety Data Sheets, ).

- Terrestrial organisms: Earthworm (Eisenia fetida) contact tests with this compound-spiked soil, measuring mortality and biomarker responses (e.g., glutathione S-transferase activity).

- Ensure compliance with ethical review boards for vertebrate studies (e.g., Institutional Animal Care and Use Committees) .

Advanced Research Questions

Q. Q3. How can molecular docking studies elucidate this compound’s binding affinity to fungal CYP51 isoforms with varying resistance mutations?

Answer:

- Use homology modeling to generate 3D structures of mutant CYP51 isoforms (e.g., Y136F in Blumeria graminis).

- Perform molecular docking with software like AutoDock Vina, comparing binding energies (ΔG) of this compound to wild-type vs. mutant enzymes. Validate findings with site-directed mutagenesis and enzymatic assays .

- Cross-reference results with crystallographic data (if available) to resolve discrepancies in binding pocket interactions.

Q. Q4. What experimental designs mitigate confounding variables when analyzing this compound’s long-term soil persistence in agroecosystems?

Answer:

- Field vs. lab studies: Conduct parallel microcosm experiments (controlled lab) and field trials to isolate environmental variables (e.g., rainfall, microbial diversity).

- Soil sampling: Use stratified random sampling at multiple depths (0–30 cm) and timepoints (0, 30, 90 days post-application).

- Analytical methods: Quantify residues via LC-MS/MS with deuterated internal standards to correct matrix effects. Include biodegradation kinetics modeling (e.g., first-order decay) .

Q. Q5. How should researchers address contradictory data on this compound’s efficacy across different plant-pathogen systems?

Answer:

- Meta-analysis: Aggregate data from published trials (e.g., cucumber, apple, grapevine) and perform subgroup analyses by pathogen genus (e.g., Podosphaera vs. Venturia).

- Controlled variables: Standardize application rates, growth stages, and environmental conditions (RH, temperature) in cross-species experiments.

- Statistical reconciliation: Apply mixed-effects models to account for inter-study variability and identify outliers via Cook’s distance .

Methodological and Analytical Considerations

Q. Q6. What are best practices for presenting this compound’s toxicological data in compliance with journal guidelines?

Answer:

- Tables: Structure toxicity data (e.g., LD50, EC50) in Word tables with Roman numerals, footnotes for statistical methods (e.g., Probit analysis), and self-explanatory titles (e.g., "Acute Oral Toxicity in Rats") .

- Figures: Use scatterplots with error bars for dose-response curves and heatmaps for environmental fate data. Ensure color accessibility (free online tools: ColorBrewer).

- Supplementary files: Upload raw LC-MS chromatograms and ANOVA tables in .xlsx format .

Q. Q7. How can researchers optimize this compound formulations to reduce off-target effects without compromising antifungal activity?

Answer:

- Nanoencapsulation: Test chitosan or liposome-based carriers for controlled release. Measure encapsulation efficiency (UV-Vis spectroscopy) and compare field efficacy via randomized block designs.

- Synergistic combinations: Screen adjuvants (e.g., silicones) using checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

- Ecotoxicity profiling: Post-formulation, repeat aquatic toxicity tests (OECD 202) to confirm reduced non-target impacts .

Data Interpretation and Peer Review

Q. Q8. What criteria should reviewers prioritize when evaluating this compound-related manuscripts for novel contributions?

Answer:

- FINER framework: Assess feasibility, novelty, and relevance (e.g., novel resistance mechanisms, ecological risk models).

- Methodological rigor: Scrutinize statistical power (e.g., ≥80% in ANOVA), positive/negative controls, and replication (n ≥3).

- Data transparency: Require open-access deposition of qPCR primers, chemical spectra, and raw growth inhibition data .

Q. Q9. How can conflicting findings about this compound’s endocrine-disrupting potential be resolved in regulatory contexts?

Answer:

- Tiered testing: Begin with in vitro receptor binding assays (e.g., human estrogen receptor alpha), progressing to in vivo mammalian models (OECD 443).

- Dose-response modeling: Apply benchmark dose (BMD) analysis to identify NOAEL/LOAEL thresholds.

- Weight-of-evidence: Synthesize data from regulatory databases (EPA ECOTOX, EFSA) to inform risk assessment narratives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.